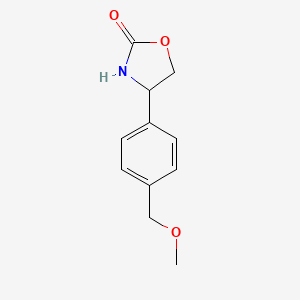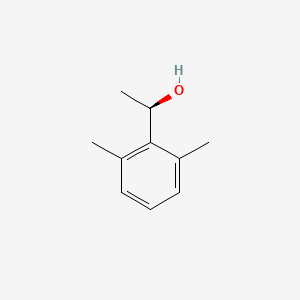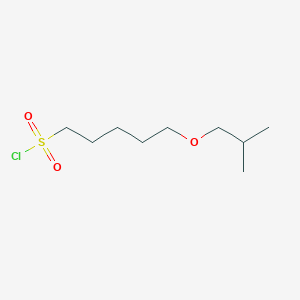
2-(4-Chlorothiophen-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorothiophen-2-yl)acetaldehyde is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 4-position and an acetaldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-2-yl)acetaldehyde typically involves the chlorination of thiophene followed by formylation. One common method includes:
Chlorination: Thiophene is chlorinated using chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride to yield 4-chlorothiophene.
Formylation: The 4-chlorothiophene undergoes a Vilsmeier-Haack reaction, where it is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorothiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Chlorothiophen-2-yl)acetic acid.
Reduction: 2-(4-Chlorothiophen-2-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorothiophen-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorothiophen-2-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its potential anti-inflammatory effects could be due to the inhibition of enzymes like COX-2 (cyclooxygenase-2), which plays a role in inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromothiophen-2-yl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylthiophen-2-yl)acetaldehyde: Similar structure but with a methyl group instead of chlorine.
2-(4-Nitrothiophen-2-yl)acetaldehyde: Similar structure but with a nitro group instead of chlorine.
Uniqueness
2-(4-Chlorothiophen-2-yl)acetaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules
Eigenschaften
Molekularformel |
C6H5ClOS |
|---|---|
Molekulargewicht |
160.62 g/mol |
IUPAC-Name |
2-(4-chlorothiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5ClOS/c7-5-3-6(1-2-8)9-4-5/h2-4H,1H2 |
InChI-Schlüssel |
DWPIOZRVISASBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Cl)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)

